molecular formula C11H15N3O2 B1401072 (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid CAS No. 1316225-77-0

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid

Cat. No. B1401072
M. Wt: 221.26 g/mol
InChI Key: AKBRVZISRMTXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine and piperidine rings, as well as the acetic acid group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions, while the acetic acid group could potentially act as an electrophile .

Scientific Research Applications

Antimicrobial Activity

A variety of pyridine and fused pyridine derivatives, including structures related to (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid, have demonstrated antimicrobial activity. For instance, the synthesis of 6-pyridin-4-yl-2, 3-dihydro-1H-pyridazin-4-one derivatives led to compounds that exhibited antimicrobial properties when subjected to microbial activity screening (Javed et al., 2013). Similarly, a series of novel pyridine and fused pyridine derivatives were synthesized and also displayed antimicrobial and antioxidant activity (Flefel et al., 2018).

Adhesion Molecule Inhibition

Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine, related to the core structure of (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid, were prepared and showed inhibitory activity on the upregulation of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1). These compounds were particularly potent in inhibiting neutrophil migration and leukocyte accumulation in various inflammation and arthritis models (Kaneko et al., 2004).

Antihypertensive Activity

Pyridazinones, sharing a core structural similarity with (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid, were synthesized and demonstrated notable antihypertensive activity. Molecular docking studies identified one of the synthesized pyridazinone compounds as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a critical role in the pathogenesis of hypertension (Imran & Nayeem, 2016).

Anticancer Activity

Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized, some of which, when tested, exhibited good anticancer activity against various cancer cell lines. These compounds, due to their structural properties similar to (1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid, could serve as leads for the development of anticancer therapeutics (Kumar et al., 2013).

properties

IUPAC Name

2-(1-pyridazin-3-ylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)8-9-3-6-14(7-4-9)10-2-1-5-12-13-10/h1-2,5,9H,3-4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBRVZISRMTXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
Reactant of Route 4
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
Reactant of Route 5
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid
Reactant of Route 6
(1-Pyridazin-3-yl-piperidin-4-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.